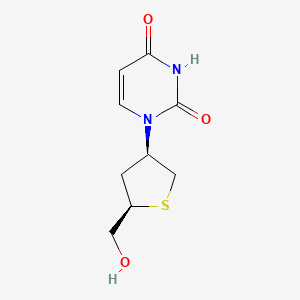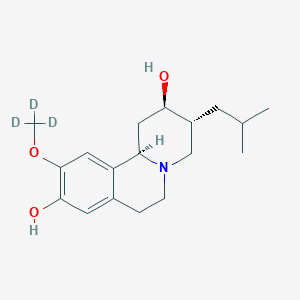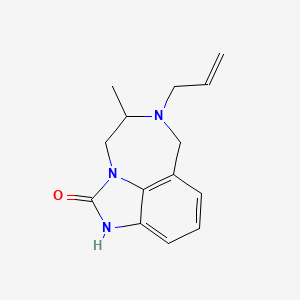
Thymidine, 2',3'-didehydro-3'-deoxy-5'-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is a nucleoside analog known for its role as an inhibitor of reverse transcriptase. This compound is a derivative of thymidine and is structurally modified to enhance its biological activity. It is commonly used in antiviral therapies, particularly in the treatment of HIV.
Méthodes De Préparation
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves several steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:
Dehydration: Thymidine is dehydrated to form 2’,3’-didehydro-3’-deoxythymidine.
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxido group.
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxido derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding nucleoside and phosphate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment, due to its ability to inhibit reverse transcriptase.
Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Mécanisme D'action
The primary mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, this compound terminates the DNA chain elongation, thereby preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
Comparaison Avec Des Composés Similaires
Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is unique due to its specific structural modifications that enhance its antiviral activity. Similar compounds include:
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.
Zalcitabine: A nucleoside analog with similar applications in HIV treatment.
3’-Azido-3’-deoxythymidine:
3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analog with antiviral properties.
These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacokinetic properties, which influence their efficacy and side effect profiles.
Propriétés
Numéro CAS |
201165-99-3 |
|---|---|
Formule moléculaire |
C18H19N2O8P |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-[(8-methoxy-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H19N2O8P/c1-11-8-20(18(22)19-17(11)21)15-7-6-13(27-15)10-26-29(23)25-9-12-4-3-5-14(24-2)16(12)28-29/h3-8,13,15H,9-10H2,1-2H3,(H,19,21,22)/t13-,15+,29?/m0/s1 |
Clé InChI |
FMJGZLFHGBFKTH-BUEPIDKJSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




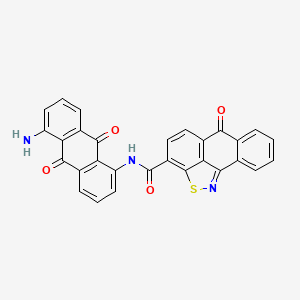
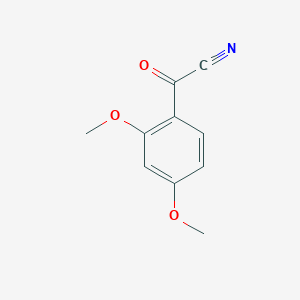
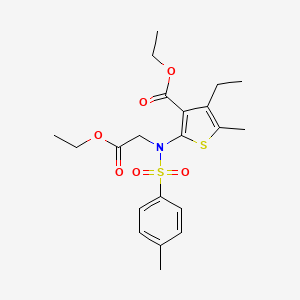
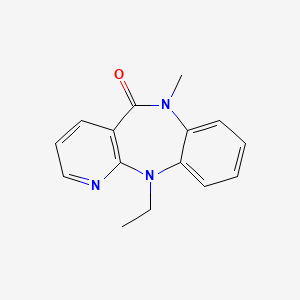
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
